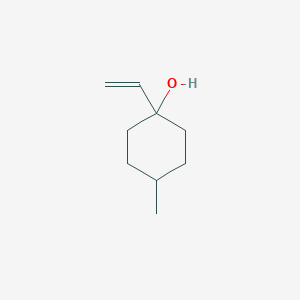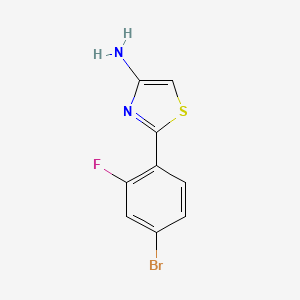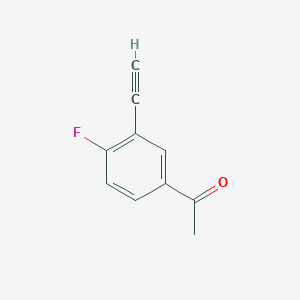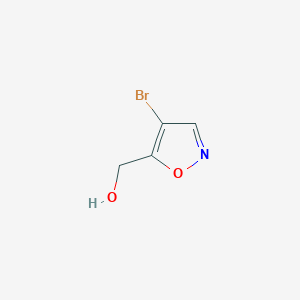
(4-Bromo-1,2-oxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).
Major Products
Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.
Reduction: (1,2-Oxazol-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1,2-oxazol-5-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .
Eigenschaften
CAS-Nummer |
1934528-38-7 |
|---|---|
Molekularformel |
C4H4BrNO2 |
Molekulargewicht |
177.98 g/mol |
IUPAC-Name |
(4-bromo-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
InChI-Schlüssel |
AMDVELFPCONGRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC(=C1Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)

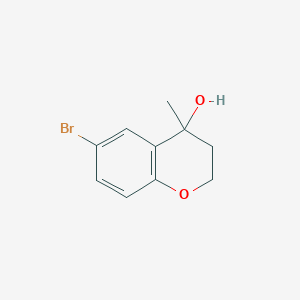
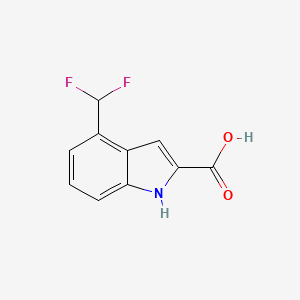
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
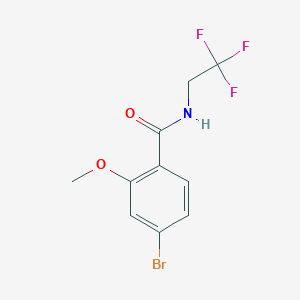
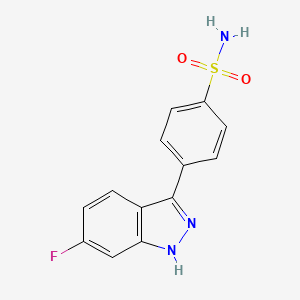
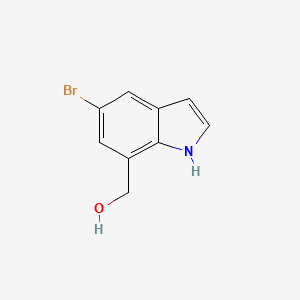
![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)


